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This document provides detailed application notes and protocols for the fabrication of Micro-

Electro-Mechanical Systems (MEMS) structures using Tetramethylammonium Hydroxide

(TMAH) etching. TMAH is a widely used anisotropic etchant in MEMS fabrication due to its

compatibility with CMOS processes, high selectivity, and relatively low toxicity compared to

other alkaline etchants like KOH and EDP.[1][2]

Introduction to TMAH Etching
Tetramethylammonium hydroxide ((CH₃)₄NOH) is a quaternary ammonium salt that serves as

an effective anisotropic etchant for silicon.[3] Anisotropic etching means that the etch rate is

dependent on the crystallographic orientation of the silicon wafer.[4][5] This property is crucial

for creating precise three-dimensional microstructures, such as diaphragms, cantilevers, and

channels, which are fundamental components of many MEMS devices.[4][6]

The etching process in TMAH solutions is a chemical reaction where silicon is oxidized and

then dissolved by the hydroxide ions. The etch rate is significantly different for various silicon

crystal planes, with the {111} plane having the slowest etch rate, which acts as a natural etch

stop.[5] This characteristic allows for the fabrication of well-defined structures with specific

geometries.

Advantages of TMAH in MEMS Fabrication:
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CMOS Compatibility: TMAH does not introduce mobile ions like potassium (K+), making it

compatible with integrated circuit (IC) fabrication processes.[7]

High Selectivity: TMAH exhibits high etch selectivity between silicon and common masking

materials like silicon dioxide (SiO₂) and silicon nitride (Si₃N₄).[8][9]

Safety: While still a hazardous chemical requiring careful handling, TMAH is considered less

toxic than other anisotropic etchants like EDP (ethylenediamine pyrocatechol).[1]

Smooth Surface Finish: TMAH etching can produce very smooth silicon surfaces, which is

critical for the performance of many MEMS devices.[4]

Process Parameters and Their Effects
The outcome of the TMAH etching process is highly dependent on several key parameters.

Understanding and controlling these parameters is essential for achieving reproducible and

desired results.

TMAH Concentration
The concentration of the TMAH solution significantly influences the etch rate of silicon and the

resulting surface morphology. Generally, lower concentrations of TMAH result in higher etch

rates for the Si{100} plane, but can also lead to increased surface roughness in the form of

hillocks.[10][11] Higher concentrations (e.g., 25 wt%) are often preferred as they provide a

smoother etched surface and better etch selectivity between silicon and silicon dioxide.[12]

Temperature
The etching temperature is a critical parameter that directly affects the etch rate. As the

temperature increases, the etch rate of silicon increases exponentially.[13] However, higher

temperatures can also increase the etch rate of masking materials and may lead to a rougher

surface finish if not properly controlled.[4] A typical temperature range for TMAH etching is 70-

90°C.[14]

Additives
Various additives can be introduced to the TMAH solution to modify its etching characteristics.
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Surfactants: Non-ionic surfactants like Triton X-100 or NC-200 can be added to the TMAH

solution to improve the surface smoothness of the etched silicon and reduce undercutting at

convex corners.[6][15]

Isopropyl Alcohol (IPA): The addition of IPA to the TMAH solution can also enhance the

smoothness of the etched surface.[16] However, it may also decrease the etch rate of

silicon.[13]

Pyrazine: Adding pyrazine to a TMAH solution can increase the etch rate of (100) silicon.[13]

Oxidizing Agents: The addition of oxidizing agents like ammonium persulfate ((NH₄)₂S₂O₈)

can increase the silicon etch rate and improve the flatness of the etched surface.[1][10]

Dissolved Silicon: Dissolving silicon in the TMAH solution can significantly reduce the etch

rate of aluminum, which is crucial for post-CMOS processing where aluminum metallization

is present.[7][8]

Quantitative Data Summary
The following tables summarize key quantitative data for TMAH etching processes gathered

from various sources.

Table 1: Etch Rates of Silicon in Pure TMAH Solutions
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TMAH
Conc. (wt%)

Temperatur
e (°C)

Si(100) Etch
Rate
(µm/min)

Si(110) Etch
Rate
(µm/min)

Si(111) Etch
Rate
(µm/min)

Reference(s
)

5 70 ~0.6 (max) - - [8]

10 80 - - - [8]

20 80 ~0.7 - - [8]

22 80 - - - [8]

25 85 0.5 - - [3]

25 80 - - - [17]

30 70 ~0.2 - - [8]

40 70 ~0.1 - - [8]

Table 2: Etch Rates of Silicon with Additives
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TMAH
Conc. (wt%)

Additive
Temperatur
e (°C)

Si(100) Etch
Rate
(µm/min)

Notes
Reference(s
)

25
0.1% v/v NC-

200
60 Reasonable

Smooth

surfaces,

minimum

undercutting

[6]

20
0.5 g/100 ml

pyrazine
95 1.79

Faster than

pure TMAH
[13]

5
0.5 wt%

(NH₄)₂S₂O₈
85 0.9 - 1.0

Zero

aluminum

etching rate

[7]

25 10 vol% IPA 65 -
Wider silicon

nanowires
[16]

25 20 vol% IPA 65 -
Wider silicon

nanowires
[16]

25 30 vol% IPA 65 -
Smoother

surface
[16]

Table 3: Etch Rates of Masking Materials and Aluminum
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Material
Etchant
Composition

Temperature
(°C)

Etch Rate Reference(s)

SiO₂ (Thermal) 25 wt% TMAH -
Very low (high

selectivity)
[8][18]

Si₃N₄ (LPCVD) TMAH -
Almost no

etching
[8]

Aluminum 10 wt% TMAH 80 High [8]

Aluminum

10 wt% TMAH +

1.25 mol/L

dissolved Si

80 < 0.01 µm/min [8]

Aluminum

22 wt% TMAH +

3.2 mol/L

dissolved Si

80 < 0.01 µm/min [8]

Experimental Protocols
General Safety Precautions
TMAH is a toxic and corrosive chemical that can be fatal if ingested or absorbed through the

skin.[19][20] It can cause severe burns to any area of contact.[19] Always handle TMAH in a

certified chemical fume hood with appropriate personal protective equipment (PPE).[21]

Mandatory PPE:

Eye Protection: Safety glasses and a face shield are required.[3]

Gloves: Chemical-resistant gloves (e.g., black neoprene or TRIonic) must be worn. Always

check gloves for leaks before use.[3][19]

Protective Clothing: A chemical-resistant apron over a lab coat, long pants, and closed-toe

shoes are mandatory. No exposed skin is allowed.[3][21]

Emergency Procedures:

Methodological & Application

Check Availability & Pricing
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Skin Contact: Immediately remove contaminated clothing and flush the affected area with

copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][20]

Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the upper and

lower eyelids. Seek immediate medical attention.[3]

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate

medical attention.[3]

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]

Protocol for Bulk Micromachining of a Silicon
Diaphragm
This protocol outlines the steps for fabricating a simple silicon diaphragm using TMAH etching

with a silicon dioxide (SiO₂) mask.

Materials and Equipment:

Single-crystal (100) silicon wafer

TMAH solution (e.g., 25 wt% in water)

Deionized (DI) water

Buffered Oxide Etch (BOE) or Hydrofluoric acid (HF) solution

Acetone

Photoresist and developer

Photomask with diaphragm pattern

Mask aligner and UV light source

Furnace for thermal oxidation

Heated water bath or hot plate with a reflux condenser
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Glass beakers

Wafer holders (Teflon)

Surface profiler or microscope for measurements

Workflow Diagram:
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Wafer Preparation

Photolithography

Etching

Finalization

Wafer Cleaning (RCA)

Thermal Oxidation (SiO2 Mask)

Photoresist Coating

Soft Bake

UV Exposure with Mask

Development

Hard Bake

SiO2 Etching (BOE/HF)

Photoresist Stripping

Native Oxide Removal (BOE/HF dip)

TMAH Anisotropic Etching

Rinsing and Drying

Inspection and Measurement

Click to download full resolution via product page

Caption: Workflow for MEMS diaphragm fabrication using TMAH etching.
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Procedure:

Wafer Cleaning: Start with a thorough cleaning of the (100) silicon wafer using a standard

RCA cleaning procedure to remove any organic and inorganic contaminants.

Masking Layer Deposition: Grow a layer of thermal silicon dioxide (SiO₂) on the wafer. The

thickness of the oxide will depend on the desired etch depth and the selectivity of the TMAH

solution. A thickness of 1-2 µm is common for deep etching.

Photolithography: a. Apply a layer of positive photoresist to the backside of the wafer. b. Soft

bake the wafer to remove the solvent from the photoresist. c. Align the photomask with the

desired diaphragm pattern on the backside of the wafer and expose it to UV light. d. Develop

the photoresist to remove the exposed areas, creating a window in the resist. e. Hard bake

the wafer to improve the adhesion and chemical resistance of the photoresist.

Pattern Transfer to Masking Layer: a. Immerse the wafer in a BOE or dilute HF solution to

etch the SiO₂ in the windows opened by the photoresist. b. Rinse the wafer thoroughly with

DI water and dry it.

Photoresist Stripping: Remove the remaining photoresist using acetone or a dedicated resist

stripper. Rinse with DI water and dry.

Native Oxide Removal: Just before the TMAH etching, dip the wafer in a dilute HF or BOE

solution for a few seconds to remove the native oxide from the exposed silicon surface.[18]

This step is crucial for uniform etching. Immediately rinse with DI water.

TMAH Anisotropic Etching: a. Preheat the TMAH solution to the desired temperature (e.g.,

80°C) in a glass beaker placed in a heated water bath or on a hot plate. Use a reflux

condenser to maintain a constant concentration of the TMAH solution during the etching

process.[6] b. Carefully place the wafer in the heated TMAH solution using a Teflon holder. c.

Etch for the calculated time required to achieve the desired diaphragm thickness. The etch

time will depend on the etch rate of the specific TMAH concentration and temperature being

used. Agitation can be used to improve etch uniformity.[3]

Etch Termination and Rinsing: a. Remove the wafer from the TMAH solution and immediately

immerse it in a beaker of DI water to stop the etching process. b. Rinse the wafer thoroughly

in a cascade of DI water beakers. c. Dry the wafer using a nitrogen gun or by spin drying.
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Inspection: Inspect the fabricated diaphragm using a microscope to check for defects and

measure its thickness using a surface profiler.

Logical Relationships in TMAH Etching
The interplay of various parameters in TMAH etching determines the final outcome. The

following diagram illustrates the key logical relationships.

Input Parameters Output Characteristics

TMAH Concentration Etch Rate

Surface MorphologyTemperature

SelectivityAdditives (Surfactants, IPA, etc.)

Undercutting

Masking Material

Silicon Orientation Anisotropy

Click to download full resolution via product page

Caption: Logical relationships of parameters in TMAH etching.

This diagram illustrates how input parameters such as TMAH concentration, temperature, and

additives influence the output characteristics of the etching process, including etch rate,

surface morphology, and selectivity. Understanding these relationships is key to optimizing the

fabrication of MEMS structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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